3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
The compound "3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid" is an amino acid derivative and falls under the category of organic compounds known as pyrrolidines. These compounds are structurally characterized by a five-membered nitrogen-containing ring. This particular compound is significant in the synthesis of various pharmaceuticals and other biologically active compounds due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid generally involves the protection of amino groups followed by specific functionalization techniques. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine. Here is a general synthetic route:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of Amino Group: The amino group in the pyrrolidine is protected using a Boc group, typically achieved by reacting with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Methylation: The nitrogen can be alkylated to introduce the 1-methyl group. This can be achieved using methyl iodide under basic conditions.
Functionalization: Various functional groups can be introduced to the 3-position using standard organic transformations.
Industrial Production Methods
Industrial production involves scaling up these reactions with optimized conditions. Reagents like Boc anhydride, methyl iodide, and others are used in large-scale reactors, often with careful control of temperature, pressure, and reaction times to maximize yield and purity. Advanced purification techniques such as crystallization, recrystallization, and column chromatography are utilized to ensure the final product's quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where it might form oxidized derivatives.
Reduction: Reduction can transform the carboxyl group into an alcohol or an amine into a simpler amine.
Substitution: Nucleophilic substitution can occur at various positions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides, azides, or amines under different conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic or amino groups.
Reduction: Reduced forms like alcohols or amines.
Substitution: Substituted derivatives depending on the reacting nucleophile.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid is utilized in several fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Serves as a probe or a reactant in biochemical pathways.
Medicine: Important in drug design and synthesis for therapeutic compounds.
Industry: Used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The compound exerts its effects through its ability to participate in a variety of chemical reactions. This versatility allows it to interact with different molecular targets and pathways, depending on the functionalization of its core structure. In pharmaceutical research, its derivatives can interact with biological targets to inhibit or activate specific pathways.
Comparison with Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid is unique due to its Boc-protected amino group and methylation, which enhances its stability and reactivity compared to other pyrrolidine derivatives. Similar compounds include:
1-Methylpyrrolidine-3-carboxylic acid: Lacks the Boc protection, making it less stable.
3-Aminopyrrolidine-3-carboxylic acid: Lacks both the Boc protection and methylation.
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Properties
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)12-11(8(14)15)5-6-13(4)7-11/h5-7H2,1-4H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODJPPKRQHLVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869786-47-0 |
Source
|
Record name | 3-{[(tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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